(4-tert-butylphenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
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Overview
Description
2-(4-tert-butylbenzoyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a tert-butylbenzoyl group attached to the tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylbenzoyl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of 4-tert-butylbenzoyl chloride with 1,2,3,4-tetrahydroisoquinoline. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. These reactors allow for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylbenzoyl)-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce alcohols.
Scientific Research Applications
2-(4-tert-butylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylbenzoyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzoyl chloride: Used as a precursor in the synthesis of 2-(4-tert-butylbenzoyl)-1,2,3,4-tetrahydroisoquinoline.
2,4-Ditert-butylphenol: Known for its fungicidal and cytotoxic activities.
Uniqueness
2-(4-tert-butylbenzoyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific structure, which combines the properties of both the tert-butylbenzoyl group and the tetrahydroisoquinoline core. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C20H23NO |
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Molecular Weight |
293.4 g/mol |
IUPAC Name |
(4-tert-butylphenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C20H23NO/c1-20(2,3)18-10-8-16(9-11-18)19(22)21-13-12-15-6-4-5-7-17(15)14-21/h4-11H,12-14H2,1-3H3 |
InChI Key |
AKKAEPNNCZKJEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2 |
Origin of Product |
United States |
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